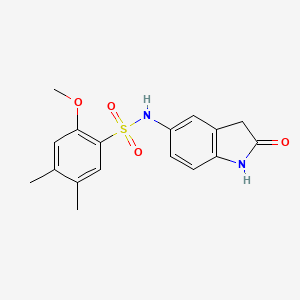
2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
Photodynamic Therapy and Cancer Treatment
One of the notable applications of benzenesulfonamide derivatives in scientific research is in photodynamic therapy, especially for cancer treatment. A study by (Pişkin, Canpolat, & Öztürk, 2020) highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, due to their high singlet oxygen quantum yield and good fluorescence properties, have remarkable potential as Type II photosensitizers in the treatment of cancer.
Antiproliferative Agents in Cancer Research
Benzenesulfonamide derivatives have been explored as potential antiproliferative agents against various tumor cell lines. The study by (Motavallizadeh et al., 2014) synthesized several novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, finding compounds that showed high antiproliferative activity, potentially developing new lead anticancer agents.
Photosensitizing Abilities for Photocatalytic Applications
Benzenesulfonamide derivatives, particularly those involving zinc(II) phthalocyanine, also exhibit photosensitizing abilities suitable for photocatalytic applications. (Öncül, Öztürk, & Pişkin, 2021) discuss the synthesis and characterization of such compounds, highlighting their potential in this field.
Antimicrobial and Antifungal Agents
These compounds have also been studied for their potential as antimicrobial and antifungal agents. For instance, (Abbasi et al., 2019) synthesized a series of benzenesulfonamides showing significant inhibitory action against Escherichia coli, indicating potential as therapeutic agents with low cytotoxicity.
Enzyme Inhibition Studies
The role of benzenesulfonamides as enzyme inhibitors, particularly carbonic anhydrase inhibitors (CAIs), has been a subject of research. (Di Fiore et al., 2011) conducted studies revealing important aspects related to the inhibition mechanism of N-substituted benzenesulfonamides.
Synthesis and Characterization of Schiff Bases
The synthesis and characterization of Schiff bases derived from benzenesulfonamides have been investigated for their potential applications in medicinal chemistry. (Alyar et al., 2018) synthesized new Schiff bases and their metal complexes, showing antimicrobial activities and potent inhibitory effects on carbonic anhydrase enzymes.
Miscellaneous Applications
Other studies have explored various applications, ranging from the synthesis of novel azetidin-2-ones with antifungal activity (Gupta & Halve, 2015), to the development of palladium catalysts for polymerization processes (Skupov et al., 2007).
Propriétés
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-6-15(23-3)16(7-11(10)2)24(21,22)19-13-4-5-14-12(8-13)9-17(20)18-14/h4-8,19H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYQWWYFVTDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

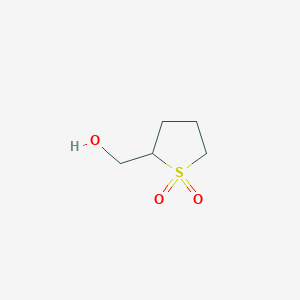
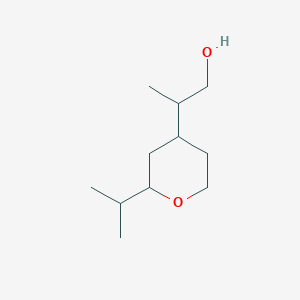

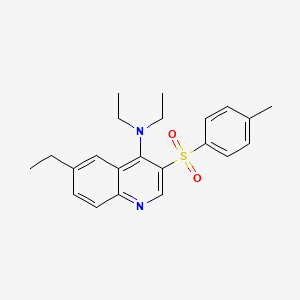
![3-[(Dimethylamino)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B2920976.png)
![6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2920979.png)
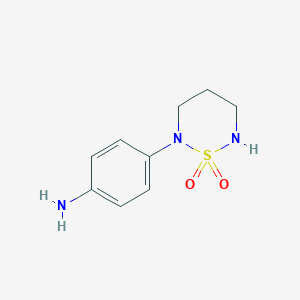
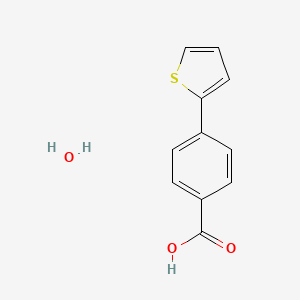
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone](/img/structure/B2920983.png)
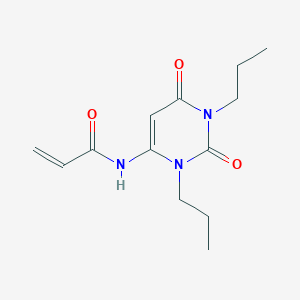
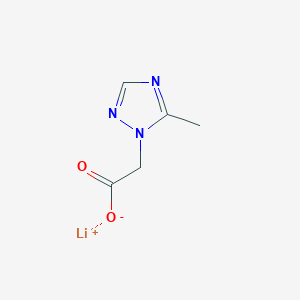
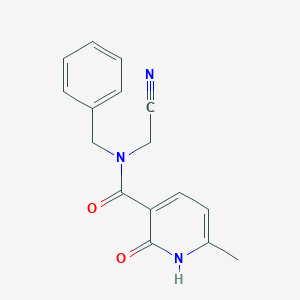
![2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2920988.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2920991.png)